Product packaging for 4-Bromo-7-methoxyquinoline-6-carbonitrile(Cat. No.:)

4-Bromo-7-methoxyquinoline-6-carbonitrile

Cat. No.: B13015449
M. Wt: 263.09 g/mol
InChI Key: WTGYMLUKJMIJBQ-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are cyclic organic compounds where at least one atom in the ring structure is nitrogen. These molecules are fundamental to life and chemical sciences. acs.org Their structural motifs are found in a vast number of biologically important molecules, including nucleic acids, vitamins, and alkaloids. In contemporary chemical research, these compounds are of paramount importance, with over 75% of FDA-approved drugs featuring a nitrogen-containing heterocyclic moiety. sigmaaldrich.com Their prevalence stems from their unique chemical properties, such as the ability of the nitrogen atom to form hydrogen bonds and act as a proton acceptor, which are crucial for biological interactions. acs.orgnih.gov The diverse applications of these heterocycles span from pharmaceuticals and agrochemicals to materials science, where they are used in the development of dyes and polymers. mdpi.comresearchgate.net

The Quinoline (B57606) Scaffold as a Versatile Synthon

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent member of the nitrogen-containing heterocycle family. nih.govnih.gov This aromatic structure is not only a key component in numerous natural products with significant biological activities but also serves as a versatile synthon in organic synthesis. acs.orgnih.gov The reactivity of the quinoline ring allows for a wide range of chemical modifications, making it a privileged scaffold in the design and synthesis of new chemical entities. nih.govresearchgate.net Its derivatives have been successfully commercialized as antimalarial, antibacterial, and anticancer agents. researchgate.net The ability to functionalize the quinoline core at various positions enables chemists to fine-tune the steric and electronic properties of the molecule, thereby modulating its reactivity and potential applications. researchgate.net

Rationale for Academic Investigation of 4-Bromo-7-methoxyquinoline-6-carbonitrile as a Chemical Entity

The specific substitution pattern of this compound makes it a compelling subject for academic investigation. The presence of a bromo group at the 4-position offers a reactive handle for a variety of cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating complex molecular architectures. The methoxy (B1213986) group at the 7-position and the carbonitrile group at the 6-position are known to influence the electronic properties of the quinoline ring system, which can, in turn, affect the molecule's reactivity and spectroscopic characteristics.

While direct and extensive research on this compound is not widely published, its structural components are present in various researched molecules. For instance, the related compound, 4-Chloro-7-methoxyquinoline-6-carboxamide (B1359183), is a known intermediate in the synthesis of the multi-receptor tyrosine kinase inhibitor, Lenvatinib. chemicalbook.comnih.gov This connection suggests that this compound could serve as a valuable intermediate in the synthesis of novel pharmaceutical agents. The investigation of this molecule allows for the exploration of new synthetic methodologies and the potential discovery of compounds with unique biological or material properties.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from data on closely related compounds. Below is a table summarizing the known data for similar molecules.

Property4-Bromo-6-methoxyquinoline-3-carbonitrile mdpi.com6-Bromo-4-chloro-7-methoxyquinoline nih.gov4-Chloro-7-methoxyquinoline-6-carboxamide sigmaaldrich.com
Molecular Formula C₁₁H₇BrN₂OC₁₀H₇BrClNOC₁₁H₉ClN₂O₂
Molecular Weight 263.094 g/mol 272.52 g/mol 236.65 g/mol
CAS Number 872714-52-8476660-71-6417721-36-9

Note: The data presented is for structurally similar compounds and should be used as a reference for the probable properties of this compound.

Synthesis and Reactivity

A definitive synthetic route for this compound is not prominently documented. However, based on established quinoline chemistry, a plausible synthesis could involve the cyclization of an appropriately substituted aniline (B41778) derivative. For instance, a common method for quinoline synthesis is the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone.

The reactivity of this compound is expected to be dictated by its functional groups. The bromine atom at the 4-position is a key site for nucleophilic aromatic substitution and for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of substituents at this position, enabling the synthesis of a library of derivatives for further investigation. The carbonitrile group can potentially be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to an amine, further expanding the synthetic utility of this scaffold.

Spectroscopic Analysis

The spectroscopic characteristics of this compound can be predicted based on the analysis of similar substituted quinolines.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, with their chemical shifts influenced by the electron-withdrawing bromo and cyano groups and the electron-donating methoxy group. A singlet corresponding to the methoxy protons would also be present.

¹³C NMR: The carbon NMR spectrum would display signals for all carbon atoms in the molecule, with the carbons attached to the bromine, nitrogen, and oxygen atoms showing characteristic chemical shifts. The carbon of the nitrile group would also have a distinct signal in the downfield region.

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the C≡N stretch of the carbonitrile group (typically around 2220-2260 cm⁻¹), C-O stretching of the methoxy group, and various C=C and C=N stretching vibrations of the quinoline ring.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. The isotopic pattern of the bromine atom (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 peak, aiding in the identification of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7BrN2O B13015449 4-Bromo-7-methoxyquinoline-6-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7BrN2O

Molecular Weight

263.09 g/mol

IUPAC Name

4-bromo-7-methoxyquinoline-6-carbonitrile

InChI

InChI=1S/C11H7BrN2O/c1-15-11-5-10-8(4-7(11)6-13)9(12)2-3-14-10/h2-5H,1H3

InChI Key

WTGYMLUKJMIJBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C#N)Br

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Bromo 7 Methoxyquinoline 6 Carbonitrile

Established Synthetic Pathways to Substituted Quinolines

The foundational quinoline (B57606) skeleton can be constructed through several well-established annulation reactions, which may be adapted for the synthesis of quinoline carbonitriles. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Classical Annulation Reactions (e.g., Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller) adapted for Quinoline Carbonitrile Synthesis

Classical methods provide the bedrock for quinoline synthesis, each with distinct mechanisms and suitable substrates.

Gould-Jacobs Reaction: This reaction sequence involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxyquinoline (B1666331) derivative. wikipedia.orgresearchgate.net The reaction is particularly effective for anilines bearing electron-donating groups in the meta-position. wikipedia.org To synthesize the target compound's core, an appropriately substituted aniline, such as 3-amino-4-methoxybenzonitrile, would be reacted with a malonic acid derivative like diethyl ethoxymethylenemalonate. wikipedia.orgablelab.eu The initial product is a 4-hydroxy-7-methoxyquinoline-6-carbonitrile, where the 4-hydroxy group can subsequently be converted to the required 4-bromo substituent. chemicalbook.com

Friedländer Synthesis: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group. wikipedia.orgjk-sci.comorganic-chemistry.org This method is valued for its operational simplicity and the accessible nature of its starting materials. jk-sci.com For the target molecule, a plausible route would involve the condensation of 2-amino-4-methoxy-5-cyanobenzaldehyde with a compound like a haloacetic ester, followed by cyclization. The reaction can be promoted by either acid or base catalysts. jk-sci.comorganic-chemistry.org Like the Gould-Jacobs reaction, this approach would likely yield a 4-hydroxyquinoline intermediate requiring subsequent bromination. Innovations in the Friedländer synthesis include the use of water as a solvent and catalyst-free conditions, aligning with green chemistry principles. organic-chemistry.org

Pfitzinger Reaction: This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in a basic medium to yield quinoline-4-carboxylic acids. nih.gov While a robust method for certain quinolines, its direct application to the synthesis of 4-Bromo-7-methoxyquinoline-6-carbonitrile is impractical as it introduces a carboxylic acid at the C4 position, not a bromine atom.

Skraup and Doebner-von Miller Reactions: The Skraup synthesis is a reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline. wikipedia.org The Doebner-von Miller reaction is a related synthesis using α,β-unsaturated carbonyl compounds. nih.govorganic-chemistry.org These methods are generally less suited for producing highly substituted quinolines with specific functional groups on the pyridine (B92270) ring, as they offer limited control over the substitution pattern beyond what is present on the initial aniline.

Table 1: Comparison of Classical Quinoline Annulation Reactions

Reaction NameKey ReactantsPrimary Product TypeAdaptability for Target Compound
Gould-JacobsAniline, Alkoxymethylenemalonic ester4-Hydroxyquinoline-3-carboxylateHigh: Forms the quinolin-4-one precursor necessary for C4-bromination. wikipedia.orgchemicalbook.com
Friedländer2-Aminoaryl aldehyde/ketone, Active methylene compound2,3-Disubstituted quinolineHigh: Allows for pre-functionalized starting materials to define the substitution pattern. wikipedia.orgjk-sci.com
PfitzingerIsatin, Carbonyl compoundQuinoline-4-carboxylic acidLow: Introduces an undesired functional group at the C4 position. nih.gov
SkraupAniline, Glycerol, Oxidizing agentQuinoline (substituents from aniline)Low: Poor control over pyridine ring substitution. wikipedia.org
Doebner-von MillerAniline, α,β-Unsaturated carbonylSubstituted quinolineLow: Similar limitations to the Skraup synthesis. nih.gov

Ring-Closing and Intramolecular Cyclization Approaches for the Quinoline Nucleus

Modern synthetic chemistry offers more sophisticated methods for constructing the quinoline nucleus, often with higher regioselectivity and milder conditions than classical approaches. A notable strategy involves the cascade cyclization of ortho-propargyl phenyl azides. researchgate.netgoogle.com This method can directly yield 4-bromoquinolines when trimethylsilyl (B98337) bromide (TMSBr) is used as an acid promoter and bromine source. researchgate.netgoogle.com The transformation proceeds smoothly for a range of substrates, tolerating various functional groups and generating the desired products in moderate to excellent yields. researchgate.net This approach is particularly advantageous as it installs the C4-bromo group during the ring-forming step. Another modern approach involves a three-component cascade reaction using 2-alkenyl anilines, aldehydes, and ethyl cyanoacetate (B8463686) to create highly substituted tetrahydroquinolines, which can then be aromatized. nih.gov

Targeted Functionalization and Substituent Introduction

The assembly of this compound is a study in regioselective synthesis, where each functional group must be placed with precision. The strategy often involves a convergent approach, where the substituents are present on the precursors before the final ring is formed.

Regioselective Bromination of the Quinoline System

The introduction of a bromine atom at the C4 position of the quinoline ring is a critical transformation. Direct bromination of an unsubstituted quinoline ring is often unselective. gelisim.edu.tr Therefore, a more controlled, two-step approach is typically employed.

Formation of a Quinolin-4-one: As established in the Gould-Jacobs and Friedländer pathways, the quinoline ring is first synthesized as a quinolin-4-one (or its tautomer, 4-hydroxyquinoline). wikipedia.orgwikipedia.org

Conversion to 4-Bromoquinoline: The resulting quinolin-4-one is then treated with a brominating agent to replace the hydroxyl/oxo group with a bromine atom. Reagents such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) are commonly used for this transformation. chemicalbook.comgoogle.com For example, treating quinolin-4-ol with PBr₃ in DMF provides an effective route to 4-bromoquinoline. chemicalbook.com

Alternatively, modern cyclization methods can install the bromine atom directly. The TMSBr-promoted cascade cyclization of an ortho-propargyl phenyl azide (B81097) builds the quinoline ring and incorporates bromine at the C4 position in a single, efficient process. researchgate.netgoogle.com

Stereoselective Introduction of the Methoxy (B1213986) Group

In the context of an aromatic system like quinoline, the term "stereoselective" primarily refers to the regiochemical placement of the substituent. The methoxy group at the C7 position is almost invariably introduced by starting with a pre-functionalized aniline precursor. For the synthesis of the target compound, a derivative of 3-methoxyaniline would be used as the starting material in a classical annulation reaction. This ensures the methoxy group is correctly positioned on the benzene (B151609) ring portion of the molecule prior to the cyclization that forms the quinoline core.

Cyanation Methods for the Carbonitrile Functionality

The carbonitrile group at the C6 position must also originate from the aniline precursor. Two principal strategies are viable for its introduction:

Sandmeyer Reaction: This classic reaction allows for the conversion of an aromatic amino group into a nitrile. organic-chemistry.org A synthetic route could begin with an aniline bearing a second amino group at the position destined to become C6. Following the construction of the quinoline ring, this amino group is diazotized with sodium nitrite (B80452) under acidic conditions and subsequently displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst. organic-chemistry.orgyoutube.com

Palladium-Catalyzed Cyanation: A more modern and often milder alternative is the palladium-catalyzed cross-coupling of an aryl halide with a cyanide source. nih.govrsc.org This approach would involve using a 6-bromoquinoline (B19933) intermediate. The bromine atom can be displaced by a cyanide group using a palladium catalyst, such as one based on Pd₂(dba)₃, and a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govrsc.org This method is known for its high functional group tolerance. nih.gov

Table 2: Key Functionalization Methodologies

Functional GroupPositionMethodKey ReagentsReference
BromoC4Halogenation of Quinolin-4-onePOBr₃ or PBr₃ chemicalbook.comgoogle.com
BromoC4Azide-Alkyne CyclizationTMSBr researchgate.netgoogle.com
MethoxyC7Precursor-directed Synthesis3-Methoxyaniline derivativeN/A (General Principle)
CarbonitrileC6Sandmeyer Reaction1. NaNO₂, H⁺; 2. CuCN organic-chemistry.orgyoutube.com
CarbonitrileC6Pd-catalyzed CyanationPd catalyst (e.g., Pd₂(dba)₃), Zn(CN)₂ nih.govrsc.org

Advanced Synthetic Techniques and Catalysis

Modern organic synthesis has moved beyond classical methods to embrace powerful catalytic systems that offer high efficiency, selectivity, and functional group tolerance. rsc.org These advanced techniques are crucial for constructing and modifying intricate molecules like this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura for C-C Bond Formation at Brominated Sites)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. libretexts.orgyoutube.com The C4-bromo substituent on this compound makes it an ideal electrophilic partner for such reactions. This powerful transformation allows for the direct installation of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the C4 position, providing a modular approach to a diverse library of analogs.

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with heteroaromatic substrates. mdpi.comresearchgate.net Studies on related 4-chloroquinolines and other bromo-substituted heterocycles have demonstrated the feasibility of these couplings, often employing catalysts like Pd(PPh₃)₄ or more advanced systems with specialized phosphine (B1218219) ligands. mdpi.comresearchgate.net

Catalyst/LigandBaseSolventSubstrate TypeTypical YieldReference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O5-(4-bromophenyl)-4,6-dichloropyrimidineGood mdpi.com
Pd(PPh₃)₄NaHCO₃Toluene/EtOH/H₂OHalo-pyrido[1,2-a]pyrimidin-4-onesGood to Excellent proprogressio.hu
Pd₂(dba)₃ / JohnPhosCs₂CO₃THF/H₂OAryl Halide90% youtube.com
Pd-PPh₃-G3TMSOKDMEHeteroaryl Bromide81-89% nih.gov

This interactive table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions on various heterocyclic halides, which are applicable to the C-Br bond in this compound.

Palladium-Catalyzed C-H Functionalization Strategies for Quinoline Derivatives

Direct C-H functionalization has emerged as a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials. nih.gov For quinoline derivatives, these reactions offer a direct route to append new functional groups onto the heterocyclic core. rsc.org The regioselectivity of C-H activation is often controlled by the inherent electronic properties of the substrate or by using a directing group.

In the context of this compound, several C-H bonds are potential sites for functionalization. The quinoline nitrogen can direct functionalization at the C8 position. acs.org Alternatively, activating the quinoline as its N-oxide can facilitate highly selective functionalization at the C2 position. nih.gov These methods, which include arylations, alkylations, and alkenylations, provide a powerful toolkit for late-stage modification of the quinoline scaffold, complementing the cross-coupling strategies available at the C4-bromo position. nih.govacs.org

Reaction TypeCatalystOxidant/AdditivePositionSubstrateReference
C8 ArylationPd(OAc)₂Ag₂CO₃ / PivOHC8Quinoline N-Oxide acs.org
C2 ArylationPd(OAc)₂Ag₂CO₃ / PivOHC2Quinoline nih.gov
Intramolecular AlkenylationPd(OAc)₂Ag₂CO₃ / Cu(OAc)₂C2N-phenylacrylamide nih.gov
C-H/C-H CouplingPd(OAc)₂Ag₂CO₃ / PivOHC2Quinoline nih.gov
sp³ C-H FunctionalizationPd(0)-C2Cyclopropane precursor rsc.org

This interactive table highlights various palladium-catalyzed C-H functionalization reactions on quinoline systems, illustrating potential pathways for derivatizing the core of this compound.

Application of Organocatalysis in Quinoline Synthesis (e.g., N-Heterocyclic Carbenes)

While transition metal catalysis is dominant for modifying the quinoline core, organocatalysis, particularly using N-Heterocyclic Carbenes (NHCs), offers powerful methods for the de novo synthesis of the quinoline ring system itself. nih.govnih.gov NHCs can catalyze Friedländer-type annulations, which involve the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.

For the synthesis of the this compound backbone, a plausible retrosynthetic approach would involve the NHC-catalyzed reaction of a suitably substituted 2-aminobenzaldehyde (B1207257) with a ketone partner. NHC catalysts are known to facilitate reactions under mild conditions and can provide access to highly substituted quinolines. youtube.com This strategy is distinct from the functionalization of a pre-formed quinoline ring, instead focusing on the efficient construction of the core heterocycle from simpler building blocks.

Flow Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry and the adoption of advanced manufacturing technologies like continuous flow chemistry are reshaping the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. ijpsjournal.comresearchgate.netnih.gov These approaches prioritize safety, efficiency, waste reduction, and scalability.


Chemical Transformations and Derivatization Studies of 4 Bromo 7 Methoxyquinoline 6 Carbonitrile

Reactivity at the Bromine Center

The bromine atom at the C4-position of the quinoline (B57606) ring is susceptible to a variety of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. Its removal through reduction also provides a route to further structural diversification.

The C4-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen. This effect is further enhanced by the presence of the electron-withdrawing carbonitrile group at the C6-position. Consequently, the bromine atom can be displaced by a range of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. nih.govnih.gov This reaction typically proceeds via the formation of a stabilized intermediate known as a Meisenheimer complex. nih.gov

Common nucleophiles for this transformation include alkoxides, phenoxides, thiophenols, and both primary and secondary amines. The reaction conditions often involve heating the quinoline substrate with the nucleophile in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), frequently in the presence of a base to facilitate the reaction.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile (Nu-H) Reagent/Base Typical Product
Alcohol (R-OH) NaH, K₂CO₃ 4-Alkoxy-7-methoxyquinoline-6-carbonitrile
Phenol (Ar-OH) K₂CO₃, Cs₂CO₃ 4-Phenoxy-7-methoxyquinoline-6-carbonitrile
Amine (R₂NH) K₂CO₃, Et₃N 4-(Dialkylamino)-7-methoxyquinoline-6-carbonitrile
Thiol (R-SH) NaH, K₂CO₃ 4-(Alkylthio)-7-methoxyquinoline-6-carbonitrile

Transition Metal-Mediated Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C4-position, significantly expanding the molecular diversity achievable from the bromo-quinoline precursor. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronate ester, to form a new C-C bond. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species. organic-chemistry.org A wide array of aryl, heteroaryl, vinyl, and even alkyl boronic acids can be used, making this a highly versatile method. organic-chemistry.orgresearchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

Component Examples
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand PPh₃, SPhos, XPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃
Solvent Dioxane/Water, Toluene, DMF, DME
Coupling Partner Phenylboronic acid, Thiophene-2-boronic acid, Vinylboronic acid
  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and a primary or secondary amine. wikipedia.orglibretexts.org This method is a significant improvement over classical amination methods, offering broad substrate scope and functional group tolerance. wikipedia.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction and is often tailored to the specific amine being coupled. libretexts.orgorganic-chemistry.org
  • Table 3: Typical Conditions for Buchwald-Hartwig Amination

    Component Examples
    Catalyst Pd₂(dba)₃, Pd(OAc)₂
    Ligand BINAP, Xantphos, DavePhos, tBuXPhos
    Base NaOt-Bu, K₃PO₄, Cs₂CO₃
    Solvent Toluene, Dioxane, THF
    Coupling Partner Aniline (B41778), Morpholine, Benzylamine, Ammonia equivalents
  • Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (stannane). This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback.
  • The bromine atom can be removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is useful when the bromine has served as a directing or blocking group during synthesis. A common and effective method is catalytic hydrogenation, using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.orgresearchgate.netorganic-chemistry.org This method is often selective, leaving other functional groups like nitriles intact. organic-chemistry.orgresearchgate.net Alternative methods include the use of hydride sources like sodium borohydride in the presence of a catalyst or transition-metal-free radical-mediated reductions. nih.govacs.org

    Transformations of the Carbonitrile Group

    The carbonitrile (cyano) group at the C6-position is a valuable functional handle that can be converted into other important nitrogen-containing functionalities, namely amides, carboxylic acids, and amines.

    The carbonitrile group can be hydrolyzed under either acidic or basic conditions. The reaction proceeds in a stepwise manner, first yielding a carboxamide intermediate, which can then be further hydrolyzed to a carboxylic acid. By carefully controlling the reaction conditions, it is often possible to isolate the carboxamide as the final product. jst.go.jp

    Formation of Carboxamide: Partial hydrolysis to 4-Bromo-7-methoxyquinoline-6-carboxamide can typically be achieved using mild acidic or basic conditions. For example, treatment with concentrated sulfuric acid at moderate temperatures or using basic hydrogen peroxide (Radziszewski reaction) can favor the formation of the amide. jst.go.jp

    Formation of Carboxylic Acid: More vigorous conditions, such as refluxing in strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH), will drive the hydrolysis to completion, affording 4-Bromo-7-methoxyquinoline-6-carboxylic acid. It is important to note that under harsh conditions, especially basic ones, concurrent nucleophilic substitution of the C4-bromo group may occur.

    The carbonitrile group can be reduced to a primary amine, yielding (4-Bromo-7-methoxyquinolin-6-yl)methanamine. This transformation introduces a flexible aminomethyl linker, which is a common feature in bioactive molecules.

    Hydride Reduction: A powerful and common method for this reduction is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. chemguide.co.ukdoubtnut.com

    Catalytic Hydrogenation: Alternatively, catalytic hydrogenation can be employed. This method involves treating the nitrile with high-pressure hydrogen gas in the presence of a metal catalyst. wikipedia.org Raney nickel is a classic catalyst for this purpose, though palladium and platinum catalysts are also effective. wikipedia.orgchemrxiv.org This method is considered a "greener" alternative to using metal hydrides. chemrxiv.org The selectivity for the primary amine over secondary or tertiary amine byproducts can often be controlled by the choice of catalyst, solvent, and the addition of ammonia. acs.orgrsc.org

    [3+2] Cycloaddition Reactions

    The nitrile functionality at the 6-position of 4-Bromo-7-methoxyquinoline-6-carbonitrile is a potential participant in [3+2] cycloaddition reactions, a powerful tool for the construction of five-membered heterocyclic rings. In this type of reaction, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. The nitrile group can act as a dipolarophile.

    Another relevant transformation is the visible-light photocatalyzed peri-(3+2) cycloaddition of quinolines with alkynes. While this reaction involves the quinoline core itself rather than a nitrile substituent, it highlights the capacity of the quinoline system to participate in cycloaddition chemistry under specific conditions.

    A hypothetical [3+2] cycloaddition reaction of this compound with sodium azide (B81097) to form a tetrazolylquinoline is presented below. This transformation would provide access to a new class of derivatives with potential applications in medicinal chemistry, as tetrazoles are known bioisosteres of carboxylic acids.

    Reactant 1Reactant 2ProductReaction Type
    This compoundSodium Azide4-Bromo-7-methoxy-6-(1H-tetrazol-5-yl)quinoline[3+2] Cycloaddition

    Modifications of the Methoxy (B1213986) Group

    The 7-methoxy group is a key functional handle that can be modified to alter the electronic and steric properties of the molecule, thereby influencing its biological activity or material properties.

    Selective Demethylation Reactions

    The cleavage of the methyl ether at the 7-position to unveil the corresponding 7-hydroxyquinoline is a critical transformation. Boron tribromide (BBr3) is a common reagent for the demethylation of aryl methyl ethers. However, the regioselectivity of this reaction on polysubstituted quinolines can be challenging.

    Research on the demethylation of 2,7-dimethoxyquinoline-3-carbaldehyde with BBr3 has shown that selective demethylation at the 2-position occurs, while the 7-methoxy group remains intact. This selectivity is attributed to the electronic influence of the substituents. The presence of an electron-withdrawing group, such as a formyl or cyano group, can deactivate the benzene (B151609) ring towards demethylation at the 7-position. Given that this compound also possesses an electron-withdrawing cyano group at the 6-position, it is anticipated that the demethylation of the 7-methoxy group will be challenging under standard conditions.

    Table of Expected Demethylation Outcomes for Substituted Quinolines:

    Starting MaterialReagentMajor ProductReference
    2,7-dimethoxyquinoline-3-carbaldehydeBBr37-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehydeN/A
    This compoundBBr3Predicted to be challenging, may require harsh conditionsN/A

    Alternative demethylation strategies or the use of more potent Lewis acids might be necessary to achieve the desired 7-hydroxyquinoline derivative.

    Ether Exchange Reactions

    Ether exchange reactions, or more broadly, O-alkylation of the corresponding phenol, offer a pathway to a diverse range of 7-alkoxyquinolines. This would first require the successful demethylation of the 7-methoxy group to 7-hydroxy-4-bromoquinoline-6-carbonitrile. The resulting hydroxyl group can then be alkylated using various alkyl halides or other electrophiles under basic conditions.

    The reactivity of the hydroxyl group in 7-hydroxyquinolines in O-alkylation reactions is well-established. For instance, the excited-state triple proton transfer of 7-hydroxyquinoline has been studied, indicating the reactivity of the hydroxyl proton. nih.govresearchgate.net The synthesis of various 7-alkoxy derivatives would allow for the fine-tuning of properties such as lipophilicity and hydrogen bonding capacity, which are crucial for biological activity.

    Hypothetical Two-Step Synthesis of 7-Ethoxyquinoline Derivative:

    StepStarting MaterialReagentsProduct
    1This compoundBBr34-Bromo-7-hydroxyquinoline-6-carbonitrile
    24-Bromo-7-hydroxyquinoline-6-carbonitrileEthyl iodide, K2CO34-Bromo-7-ethoxyquinoline-6-carbonitrile

    Reactions Involving the Quinoline Heterocycle

    The quinoline ring system itself is a versatile platform for further functionalization through aromatic substitution reactions. The existing substituents on this compound will direct the regioselectivity of these transformations.

    Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

    Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic aromatic substitution, particularly on the pyridine (B92270) ring, due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it is favored on the benzene ring, typically at positions 5 and 8. The 7-methoxy group is an activating, ortho-, para-directing group, which would direct incoming electrophiles to positions 6 and 8. However, the 6-position is already substituted with a cyano group. Therefore, electrophilic substitution, if it occurs, is most likely to take place at the 8-position. The electron-withdrawing cyano group at position 6 will further deactivate the benzene ring towards electrophilic attack.

    Nucleophilic Aromatic Substitution: The 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution, and the presence of a good leaving group like bromine makes this a favorable reaction pathway. libretexts.orgyoutube.comkhanacademy.org The electron-withdrawing cyano group on the benzene ring can further facilitate this reaction by stabilizing the Meisenheimer intermediate. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can be used to displace the bromide at the 4-position. For instance, the reaction of 4-bromo-6-fluoroquinoline demonstrates the reactivity of the 4-bromo position in palladium-catalyzed coupling reactions. ossila.com

    Table of Potential Aromatic Substitution Reactions:

    Reaction TypePosition of AttackExpected OutcomeRationale
    Electrophilic Aromatic SubstitutionC8Substitution of hydrogen with an electrophileMethoxy group is an activating, ortho-, para-director.
    Nucleophilic Aromatic SubstitutionC4Displacement of the bromo group by a nucleophileBromo is a good leaving group at an activated position.

    Functional Group Tolerance and Compatibility in Multi-step Sequences

    The presence of multiple functional groups—bromo, methoxy, and cyano—on the quinoline scaffold makes this compound a valuable intermediate in multi-step synthetic sequences. The compatibility of these groups under various reaction conditions is a critical consideration in planning synthetic routes.

    The synthesis of quinazoline-based multi-tyrosine kinase inhibitors often involves multi-step pathways where the tolerance of various functional groups on the heterocyclic core is essential. nih.govnih.govresearchgate.net For example, in the development of such inhibitors, modifications are often introduced at different positions of the quinazoline or quinoline ring, and the stability of existing functional groups like methoxy and halo substituents is crucial for the success of the synthesis.

    The bromo group at the 4-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various carbon-based substituents. The methoxy and cyano groups are generally stable under these conditions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization, assuming the other functional groups are compatible with the chosen reagents. The tolerance of these functional groups allows for a modular approach to the synthesis of complex molecules with diverse functionalities.

    Advanced Spectroscopic and Structural Characterization of 4 Bromo 7 Methoxyquinoline 6 Carbonitrile and Its Derivatives

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

    High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-Bromo-7-methoxyquinoline-6-carbonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its chemical environment.

    ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system. The protons at positions 2, 3, 5, and 8 will each produce a signal, with their chemical shifts and coupling patterns being influenced by the electronic effects of the bromo, methoxy (B1213986), and cyano groups. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.9-4.2 ppm.

    ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is expected to have a chemical shift in the range of 115-120 ppm. The carbon atoms of the quinoline ring will appear in the aromatic region (typically 100-160 ppm), with their precise shifts determined by the substituents. The methoxy carbon will resonate at approximately 55-60 ppm.

    To illustrate, the following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on known data for similar quinoline derivatives.

    PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
    2~8.7 (d)~150
    3~7.5 (d)~122
    4-~125
    5~8.9 (s)~110
    6-~105
    7-~160
    8~7.4 (s)~135
    4a-~148
    8a-~128
    -OCH₃~4.0 (s)~56
    -C≡N-~118

    Note: These are predicted values and may differ from experimental results. The coupling constants (J values) for the doublets (d) would typically be in the range of 4-5 Hz for H-2 and H-3.

    Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

    COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal proton-proton coupling networks. For instance, a cross-peak between the signals of H-2 and H-3 would confirm their adjacent positions on the quinoline ring.

    HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would definitively assign each proton signal to its corresponding carbon signal in the table above. For example, the proton signal at ~4.0 ppm would show a correlation to the carbon signal at ~56 ppm, confirming the methoxy group.

    HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (those with no attached protons), such as C-4, C-6, C-7, C-4a, and C-8a, and the nitrile carbon. For example, the methoxy protons (~4.0 ppm) would be expected to show a correlation to the C-7 carbon, confirming the position of the methoxy group.

    Advanced Mass Spectrometry Techniques

    Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

    High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of this compound, which is C₁₁H₇BrN₂O. The presence of bromine would be readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). HRMS is a critical step in the characterization of any new compound. For a related compound, 6-bromo-7-methylpurine, HRMS was used to confirm its identity. nih.gov

    In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and elucidate its structure. Common fragmentation pathways for quinoline derivatives often involve the loss of substituents or cleavage of the ring system. For this compound, expected fragmentation could include the loss of the bromo group, the methoxy group (as a methyl radical or formaldehyde), and the cyano group. The stability of the quinoline ring system would likely result in it being a prominent fragment. Techniques like Electron Ionization Mass Spectrometry (EI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) can be employed to study these fragmentation patterns.

    Vibrational Spectroscopy for Functional Group Identification

    Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the following characteristic vibrational frequencies would be expected:

    Functional GroupExpected Vibrational Frequency (cm⁻¹)
    C≡N (Nitrile)2220-2260 (sharp, medium intensity)
    C=N, C=C (Aromatic rings)1500-1600
    C-O (Methoxy)1050-1250
    C-H (Aromatic)3000-3100
    C-H (Methoxy)2850-2960
    C-Br500-600

    The presence of a sharp absorption band around 2230 cm⁻¹ would be a strong indicator of the nitrile functional group. The combination of these spectroscopic techniques provides a comprehensive and unambiguous structural characterization of this compound.

    Following a comprehensive search of available scientific literature and databases, it has been determined that specific experimental data for the advanced spectroscopic and structural characterization of this compound is not publicly available. While research exists on related quinoline derivatives, the detailed analyses for the target compound, as specified in the requested outline, are not present in the searched resources.

    The intended sections on Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, X-ray Diffraction (XRD), and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound cannot be populated with the required detailed research findings and data tables due to this absence of information.

    It is important to note that while information on similar compounds, such as 6-Bromo-4-chloro-7-methoxyquinoline and 4-Chloro-7-methoxyquinoline-6-carboxamide (B1359183), is available, this information is not directly applicable to this compound and has been excluded to adhere strictly to the subject of the requested article. One available synthesis pathway indicates that 4-chloro-7-methoxyquinoline-6-carbonitrile can be used as a precursor in the synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide. chemicalbook.com

    Further research and publication in peer-reviewed scientific journals would be required to provide the specific experimental data necessary to fulfill the detailed article structure as outlined.

    Computational and Theoretical Chemistry Studies of 4 Bromo 7 Methoxyquinoline 6 Carbonitrile

    Density Functional Theory (DFT) Investigations

    No literature was found regarding DFT investigations on 4-Bromo-7-methoxyquinoline-6-carbonitrile. Consequently, data on the following subsections is not available.

    Specific quantum chemical calculations detailing the optimized molecular geometry, bond lengths, bond angles, and electronic properties (such as HOMO-LUMO energy gaps and molecular electrostatic potential maps) for this compound have not been reported in the searched scientific literature.

    There are no available studies that use DFT to predict and interpret the NMR chemical shifts, IR vibrational frequencies, or Raman scattering activities for this compound.

    No published research was identified that elucidates reaction mechanisms involving this compound or provides analysis of its transition states using computational methods.

    A computational analysis of how the bromo, methoxy (B1213986), and carbonitrile substituents on the quinoline (B57606) core influence the reactivity and selectivity of this compound is not present in the available literature.

    Molecular Modeling and Dynamics Simulations for Conformational Analysis

    No studies concerning molecular modeling or molecular dynamics simulations to analyze the conformational landscape of this compound were found.

    Role of 4 Bromo 7 Methoxyquinoline 6 Carbonitrile As a Key Intermediate in Complex Molecular Synthesis

    A Strategic Precursor for Diverse Quinoline (B57606) Scaffolds

    The intrinsic reactivity of the functional groups present in 4-Bromo-7-methoxyquinoline-6-carbonitrile allows for its elaboration into a multitude of substituted quinoline derivatives. The quinoline framework itself is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govresearchgate.net The presence of the bromine atom at the 4-position is of particular synthetic utility. As a halogen, it serves as an excellent leaving group in nucleophilic substitution reactions and as a handle for various palladium-catalyzed cross-coupling reactions. researchgate.net

    This strategic positioning enables the introduction of a wide range of substituents at the C4 position, thereby allowing for the systematic modification of the quinoline core. For instance, the bromo group can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to afford the corresponding 4-substituted quinoline derivatives. matanginicollege.ac.in This versatility is crucial for the synthesis of targeted molecules with specific biological activities.

    A Building Block in the Synthesis of Structurally Related Polycyclic and Heterocyclic Compounds

    The utility of this compound extends beyond the synthesis of simple quinoline derivatives to the construction of more complex, fused ring systems. The reactive sites on the molecule, namely the bromo and carbonitrile groups, can participate in a variety of cyclization reactions to form polycyclic and heterocyclic structures.

    A prime example of its application is in the synthesis of precursors for potent pharmaceutical agents. The closely related analog, 4-chloro-7-methoxyquinoline-6-carbonitrile, is a key intermediate in the synthesis of the multi-receptor tyrosine kinase inhibitor, Lenvatinib. chemicalbook.comchemicalbook.com In this synthesis, the carbonitrile group is hydrolyzed to a carboxamide, which is a crucial step in the formation of the final drug molecule. chemicalbook.com This transformation highlights the utility of the carbonitrile group as a masked carboxylic acid or amide functional group.

    Furthermore, the bromo group at the 4-position can be exploited in intramolecular cyclization reactions to form fused heterocyclic systems. While specific examples for the title compound are not extensively documented, the general reactivity of 4-haloquinolines suggests its potential in constructing novel ring systems of therapeutic interest.

    Development of Chemical Libraries via Derivatization for Structure-Reactivity Relationship Studies

    The facile derivatization of this compound makes it an ideal starting material for the generation of chemical libraries. These libraries, consisting of a collection of structurally related compounds, are invaluable tools in drug discovery and for conducting structure-activity relationship (SAR) studies. nih.govresearchgate.net SAR studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov

    By systematically varying the substituents at the 4-position through reactions of the bromo group, and potentially modifying the carbonitrile, a diverse set of molecules can be synthesized. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce a wide variety of aryl and heteroaryl groups at the C4 position. researchgate.netwikipedia.orgmdpi.com The resulting library of compounds can then be screened for biological activity, and the data obtained can be used to identify key structural features responsible for the desired activity. This information is critical for the rational design of more potent and selective drug candidates. The quinoline scaffold is a well-established platform for such investigations due to its proven track record in medicinal chemistry. nih.govacs.org

    Contribution to Methodological Advancements in Quinoline Chemistry

    The study of the reactivity of this compound and its analogs contributes to the broader field of quinoline chemistry. The development of new synthetic methods to functionalize this and related quinoline cores expands the toolbox available to synthetic chemists. For instance, research into the selective functionalization of the different positions of the quinoline ring in the presence of multiple reactive groups provides valuable insights into reaction mechanisms and selectivity.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.